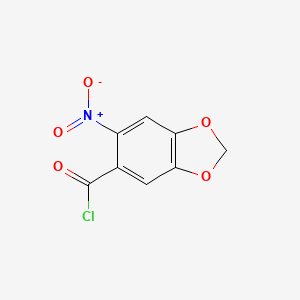

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole

Descripción general

Descripción

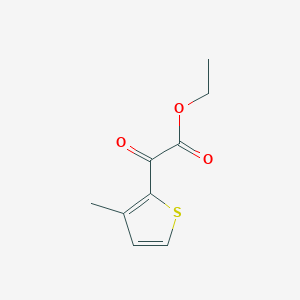

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .

Molecular Structure Analysis

The InChI code for 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole has a molecular weight of 201.57 . More specific physical and chemical properties might be available in specialized chemical databases or literature .Aplicaciones Científicas De Investigación

Anticancer Agent Development

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: has been utilized in the synthesis of indole-based compounds with potential anticancer properties. These compounds have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The structure–activity relationship studies of these molecules could lead to the development of more potent anticancer agents.

Antifungal Applications

Derivatives of 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole have been explored for their antifungal activities. Some synthesized compounds displayed promising results against pathogens like G. zeae, F. oxysporum, and C. mandshurica, indicating potential use in agricultural fungicides .

Tubulin Polymerization Modulation

The indole nucleus, often found in molecules containing 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole , is a key structural motif in the design of antitubulin agents. These agents target microtubule assembly, causing mitotic blockade and cell apoptosis, which is crucial in cancer treatment .

Bioactive Molecule Synthesis

The compound serves as a building block in the synthesis of bioactive molecules with a broad spectrum of biological activities. This includes the development of plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .

Molecular Diversity Studies

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: is used in molecular diversity studies to create a variety of structurally diverse molecules. This aids in understanding the relationship between molecular structure and biological activity, which is fundamental in drug discovery .

Chemical Education and Research

Due to its versatile applications in synthesizing bioactive compounds, 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is also valuable in chemical education. It provides a practical example of how chemical synthesis can lead to compounds with significant real-world applications, thereby enriching the learning experience for students and researchers .

Propiedades

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGDBZRBILXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574304 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | |

CAS RN |

50425-29-1 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)